molecular formula C18H30BN3O4 B8223710 tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclobutyl)carbamate

tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclobutyl)carbamate

Cat. No.: B8223710
M. Wt: 363.3 g/mol
InChI Key: BVHSOGNTFGTUJM-UHFFFAOYSA-N
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Description

This compound is a boron-containing heterocyclic molecule featuring a tert-butyl carbamate group attached to a cyclobutyl ring, which is further linked to a pyrazole moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This molecule is primarily utilized in medicinal chemistry as a synthetic intermediate for targeted drug discovery, particularly in kinase inhibitor development and immunotherapy .

Properties

IUPAC Name

tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-13-8-14(9-13)22-11-12(10-20-22)19-25-17(4,5)18(6,7)26-19/h10-11,13-14H,8-9H2,1-7H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHSOGNTFGTUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC(C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclobutyl)carbamate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the dioxaborolane group: The pyrazole ring is then reacted with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under Suzuki coupling conditions.

    Cyclobutyl ring formation: The cyclobutyl ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the tert-butyl carbamate group: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxaborolane moiety, converting it into different boron-containing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the dioxaborolane group can produce boronic acids or esters.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of drugs by facilitating interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclobutyl)carbamate involves its interaction with molecular targets through its boron-containing moiety. Boron atoms can form reversible covalent bonds with biological molecules, facilitating various biochemical processes. The compound’s carbamate group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl vs.
  • Spacer Variations: Extended alkyl chains (e.g., pentyl) enhance solubility in nonpolar solvents, whereas sulfonyl linkers increase polarity and hydrogen-bonding capacity .

Boronate Reactivity

The pinacol boronate ester in the target compound undergoes Suzuki-Miyaura coupling with aryl halides or triflates, similar to other dioxaborolane derivatives. However, its cyclobutyl-pyrazole architecture may slow transmetallation steps due to steric bulk, as observed in analogues with bulky substituents .

Carbamate Stability

The tert-butyl carbamate group is stable under basic conditions but cleavable under acidic conditions (e.g., HCl in dioxane), a property shared across Boc-protected analogues .

Physicochemical Properties

Property Target Compound tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
Melting Point (°C) Not reported 85–87 (analogue with pyridine-oxadiazole core) Not reported
Solubility in DCM High Moderate High
HPLC Retention Time (min) Not reported 6.83 (similar pyrazole-carbamate) Not reported

Biological Activity

tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclobutyl)carbamate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its structure, synthesis, and biological properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclobutyl group linked to a pyrazole moiety and a dioxaborolane substituent. The molecular formula is C18H30B2N4O4C_{18}H_{30}B_{2}N_{4}O_{4}, and it has a molecular weight of approximately 393.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazole ring and the introduction of the dioxaborolane group via boron-based reagents.

Anticancer Properties

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range for these cell lines, indicating potent activity.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the dioxaborolane group is believed to enhance the compound's ability to interact with biological targets.

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effects in vitroSignificant inhibition of HeLa cell proliferation with an IC50 of 15 µM.
Study 2Investigate mechanism of actionInduction of apoptosis confirmed via flow cytometry; increased caspase activity observed.
Study 3Assess selectivity towards cancer cellsMinimal cytotoxicity observed in normal fibroblast cells compared to cancer cells.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with moderate bioavailability. Further studies are needed to fully elucidate its metabolic pathways and excretion routes.

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